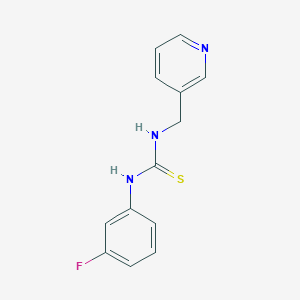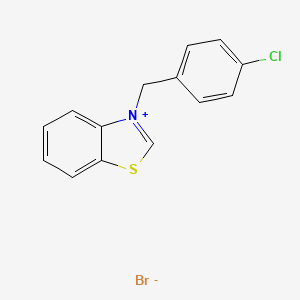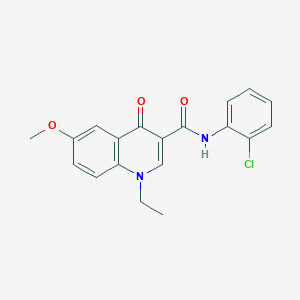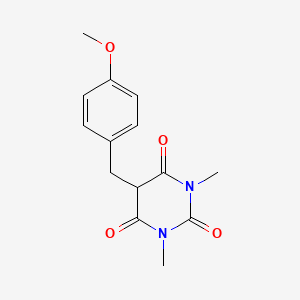
N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPMT is a thiourea derivative that has been synthesized using various methods and has shown promise in the treatment of several diseases. In
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has shown potential therapeutic applications in several diseases, including cancer, diabetes, and inflammation. Studies have shown that N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to lower blood glucose levels, making it a potential treatment for diabetes.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood. However, studies have shown that N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea inhibits the activity of enzymes such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer cell invasion and metastasis. By inhibiting MMP activity, N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can prevent the spread of cancer cells. N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to inhibit the activity of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have several biochemical and physiological effects. Studies have shown that N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea inhibits the activity of MMPs, which are involved in cancer cell invasion and metastasis. Additionally, N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as arthritis. N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to lower blood glucose levels, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is its potential therapeutic applications in several diseases, including cancer, diabetes, and inflammation. Additionally, N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea should focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research should focus on developing more efficient methods of synthesizing N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea and improving its solubility in water. Further studies should also be conducted to fully understand the mechanism of action of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea.
Conclusion:
In conclusion, N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has shown promise in the treatment of several diseases, including cancer, diabetes, and inflammation. Future research on N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea should focus on its potential therapeutic applications in other diseases, developing more efficient methods of synthesizing N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea, improving its solubility in water, and fully understanding its mechanism of action.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can be achieved using different methods, including the reaction of 3-fluoroaniline and 3-pyridinemethanol with thiocarbonyldiimidazole. The reaction yields a white crystalline solid that can be purified using recrystallization techniques. Other methods of synthesis include the reaction of 3-fluoroaniline with pyridine-3-carboxaldehyde followed by reaction with thiourea.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIBBRHVVVARAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5230107.png)

![N-ethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230132.png)
![1-(4-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5230135.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)


![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)

![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)